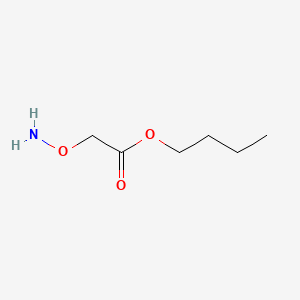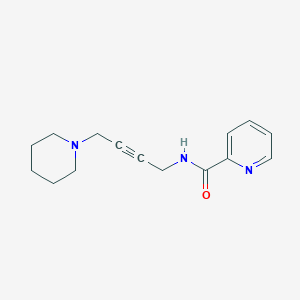
butyl 2-(aminooxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(aminooxy)acetate: is an organic compound with the molecular formula C6H13NO3. It is a liquid at room temperature and is known for its applications in organic synthesis and various industrial processes. The compound is characterized by the presence of an aminooxy functional group attached to an acetate moiety, making it a versatile intermediate in chemical reactions.
Mechanism of Action
Target of Action
Butyl 2-(aminooxy)acetate, also known as Butyl 2-aminooxyacetate, is a chemical compound with the molecular formula C6H13NO3
Biochemical Pathways
A study on a similar compound, butyl acetate, has shown that it can be produced by escherichia coli through a modified clostridium coa-dependent butanol production pathway . This pathway involves the synthesis of butanol, which is then converted into butyl acetate by an alcohol acetyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-(aminooxy)acetate can be synthesized through various methods. One common approach involves the reaction of butyl acetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of membrane reactors and reactive distillation techniques can also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Butyl 2-(aminooxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the aminooxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted acetates or other derivatives.
Scientific Research Applications
Chemistry: Butyl 2-(aminooxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. Its aminooxy group can react with carbonyl-containing biomolecules, making it useful in bioconjugation techniques .
Medicine: Its ability to form stable oxime linkages with carbonyl groups makes it valuable in medicinal chemistry .
Industry: this compound is used in the production of coatings, adhesives, and polymers. Its reactivity and stability make it suitable for various industrial applications .
Comparison with Similar Compounds
Aminooxyacetic acid: Similar in structure but contains a carboxylic acid group instead of an ester group.
Hydroxylamine: Contains a hydroxylamine group but lacks the ester functionality.
Oxime derivatives: Compounds that contain an oxime group but differ in their alkyl or aryl substituents.
Uniqueness: Butyl 2-(aminooxy)acetate is unique due to its combination of an aminooxy group and an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
butyl 2-aminooxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4-9-6(8)5-10-7/h2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNARJMNDJEEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89584-40-7 |
Source


|
| Record name | butyl 2-(aminooxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2851541.png)

![N-(4-chlorophenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2851543.png)


![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B2851547.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate](/img/structure/B2851551.png)


![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)

